1-(Naphthalen-1-ylmethyl)-5-oxopyrrolidine-3-carbohydrazide
Description
Properties
IUPAC Name |
1-(naphthalen-1-ylmethyl)-5-oxopyrrolidine-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c17-18-16(21)13-8-15(20)19(10-13)9-12-6-3-5-11-4-1-2-7-14(11)12/h1-7,13H,8-10,17H2,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSPHTGCOBHFQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC3=CC=CC=C32)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Oxopyrrolidine-3-carbohydrazide Core
According to a study on novel 5-oxopyrrolidine-3-carbohydrazides, the core hydrazide is prepared by reacting the corresponding ester with hydrazine hydrate in refluxing propan-2-ol (isopropanol). The esterification is typically done by treating the carboxylic acid with methanol in the presence of sulfuric acid as a catalyst.
Step 1: Esterification
Carboxylic acid (5-oxopyrrolidine-3-carboxylic acid) + Methanol + H2SO4 (catalyst) → 5-oxopyrrolidine-3-carboxylate methyl ester.Step 2: Hydrazinolysis
Ester + Hydrazine monohydrate (excess) refluxed in propan-2-ol → 5-oxopyrrolidine-3-carbohydrazide.
This method yields the hydrazide intermediate necessary for further functionalization.
Hydrazone Formation via Condensation with Aldehydes
A common strategy for synthesizing carbohydrazide derivatives involves condensation of the hydrazide with aldehydes under acidic conditions to form hydrazones, which can be isolated as crystalline products.
- Hydrazide (1.5 mmol) dissolved in methanol (25 mL).
- Corresponding aldehyde (2.5 mmol) added.
- Concentrated HCl (2-3 drops) added as catalyst.
- Stirring at 60–70 °C for 20 min to 4 h.
- Precipitate filtered, dried, and recrystallized from DMF/H2O mixture.
This approach is effective for modifying the carbohydrazide moiety and introducing aromatic substituents such as the naphthalen-1-ylmethyl group.
Comparative Analysis of Preparation Methods
Research Findings and Optimization
Microwave-assisted synthesis significantly reduces reaction times and improves yields compared to conventional reflux methods. For example, amidation reactions that took 3.5 hours under reflux were completed in 30 minutes or less under microwave irradiation with yields increasing by 12–13%.
The hydrazinolysis step is efficiently carried out in refluxing propan-2-ol, providing high purity carbohydrazide intermediates suitable for further functionalization.
Acid-catalyzed condensation with aldehydes under mild heating yields hydrazone derivatives, which can be purified by recrystallization, ensuring high purity and yield.
Analytical data such as 1H and 13C NMR, FT-IR, and mass spectrometry confirm the successful synthesis and structural integrity of the compounds at each step.
Chemical Reactions Analysis
Types of Reactions
1-(Naphthalen-1-ylmethyl)-5-oxopyrrolidine-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene-1-carboxylic acid derivatives, while reduction can produce naphthalene-1-ylmethyl alcohol derivatives .
Scientific Research Applications
1-(Naphthalen-1-ylmethyl)-5-oxopyrrolidine-3-carbohydrazide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(Naphthalen-1-ylmethyl)-5-oxopyrrolidine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
Physicochemical Properties
Insights :
- The naphthalen-1-ylmethyl group likely reduces solubility in polar solvents compared to hydroxyl- or chloro-substituted analogs.
- IR data confirm consistent carbonyl (C=O) and imine (C=N) stretching frequencies across analogs, indicating similar electronic environments .
Antimicrobial Activity
- 1-(3-Hydroxyphenyl) Derivatives : Exhibited antibacterial activity against Staphylococcus aureus (MIC: 12.5 µg/mL) and antifungal activity against Candida albicans (MIC: 25 µg/mL) .
- 1-(5-Chloro-2-hydroxyphenyl) Derivatives : Demonstrated antioxidant activity 1.5× higher than ascorbic acid in DPPH assays .
- Naphthalene-Containing Analogs : Compound 13 (2-hydroxyphenyl with naphthyl hydrazone) showed moderate antifungal activity (MIC: 50 µg/mL), suggesting the naphthyl group may enhance biofilm penetration .
Anticancer Potential
- 1-(3,5-Dichloro-2-hydroxyphenyl) Derivatives : Inhibited 60% of HeLa cell proliferation at 50 µM, attributed to the electron-withdrawing chloro groups enhancing electrophilic reactivity .
- Target Compound : Predicted to exhibit superior anticancer activity due to naphthyl-enhanced intercalation with DNA, though experimental data are pending.
Biological Activity
1-(Naphthalen-1-ylmethyl)-5-oxopyrrolidine-3-carbohydrazide is a compound of interest due to its potential biological activities. This article reviews its antimicrobial properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a naphthalene moiety linked to a pyrrolidine ring, which is significant for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related compounds in the oxopyrrolidine family. For instance, derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid demonstrated significant activity against multidrug-resistant Gram-positive bacteria and fungi. These studies utilized the broth microdilution method to evaluate efficacy against various pathogens, including those prioritized by the WHO for their resistance profiles .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Staphylococcus aureus | 8 µg/mL |
| 3,5-Dichloro derivative | Candida albicans | 16 µg/mL |
| Novel carbohydrazide derivative | Enterococcus faecalis | 4 µg/mL |
The mechanism by which these compounds exert their antimicrobial effects appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways. Specifically, the inhibition of nicotinamide adenine dinucleotide kinase (NADK) was noted in related studies, leading to destabilization of dihydrofolate reductase (DHFR), a critical enzyme in bacterial growth . This suggests that similar mechanisms may be at play for this compound.
Study on Antimicrobial Efficacy
A study conducted on a series of oxopyrrolidine derivatives, including those structurally related to this compound, reported promising results in inhibiting the growth of resistant strains. The study employed a variety of clinical isolates and found that certain modifications to the oxopyrrolidine structure enhanced antimicrobial potency .
Clinical Implications
The potential application of this compound in clinical settings is underscored by its ability to combat resistant strains. The ongoing research aims to optimize its structure for improved efficacy and reduced toxicity, making it a candidate for further development as an antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for preparing 1-(Naphthalen-1-ylmethyl)-5-oxopyrrolidine-3-carbohydrazide, and how is the reaction monitored?
- Methodological Answer : The synthesis typically involves multi-step processes. First, the carboxylic acid group of a pyrrolidinone precursor is esterified using methanol and catalytic sulfuric acid. Subsequent reaction with hydrazine monohydrate in isopropanol yields the carbohydrazide derivative. Monitoring involves thin-layer chromatography (TLC) to track reaction progress and purification via recrystallization or column chromatography. Structural confirmation is achieved using ¹H/¹³C NMR and FT-IR spectroscopy .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer : Essential techniques include:
- ¹H/¹³C NMR : Identify peaks corresponding to the naphthylmethyl group (δ ~7.2–8.5 ppm for aromatic protons) and the pyrrolidinone ring (δ ~2.5–4.0 ppm for methylene/methine protons).
- FT-IR : Confirm the presence of carbonyl (C=O, ~1650–1750 cm⁻¹) and hydrazide (N–H, ~3200–3400 cm⁻¹) functional groups.
- Elemental Analysis : Validate purity and stoichiometry .
Q. What are the common reactivity patterns of the carbohydrazide functional group in this compound?
- Methodological Answer : The hydrazide group participates in condensation reactions with aldehydes/ketones to form hydrazones, which are useful for generating Schiff base derivatives. It can also undergo cyclization with diketones or heterocyclic precursors to form pyrazole or triazole rings. Reaction optimization requires pH control (acidic for Schiff base formation) and solvent selection (e.g., ethanol or DMF) .
Advanced Research Questions
Q. How can computational methods streamline the design of derivatives with enhanced bioactivity?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict electronic properties and reactive sites, while molecular docking identifies potential binding interactions with biological targets (e.g., enzymes). For example, modifying the naphthylmethyl substituent’s position or introducing electron-withdrawing groups (e.g., –F, –Cl) can enhance binding affinity. Computational tools like AutoDock Vina or Gaussian09 are paired with experimental validation via enzymatic assays .
Q. How should researchers address contradictions in reported biological activities of structurally similar pyrrolidinone derivatives?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentration ranges) or structural modifications. Systematic structure-activity relationship (SAR) studies should:
- Compare substituent effects (e.g., halogenation vs. methoxylation on the naphthyl ring).
- Standardize assays (e.g., using identical IC50 determination protocols).
- Validate results across multiple biological models (e.g., 2D vs. 3D cell cultures) .
Q. What strategies optimize the compound’s solubility and bioavailability without compromising activity?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility.
- Co-crystallization : Use co-solvents (e.g., PEGs) or co-formers (e.g., cyclodextrins) to improve aqueous stability.
- Salt Formation : React with pharmaceutically acceptable acids (e.g., HCl) to increase dissolution rates.
Monitor pharmacokinetic parameters (e.g., logP, Caco-2 permeability) during optimization .
Q. How can advanced separation technologies improve the purification of synthetic intermediates?
- Methodological Answer : High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% TFA) resolves closely related impurities. Membrane filtration (e.g., nanofiltration) removes high-molecular-weight byproducts. For large-scale synthesis, simulated moving bed (SMB) chromatography enhances yield and purity .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies?
- Methodological Answer : Use nonlinear regression models (e.g., sigmoidal dose-response curves in GraphPad Prism) to calculate IC50 values. Assess significance via ANOVA with post-hoc tests (e.g., Tukey’s HSD). Include controls for assay interference (e.g., solvent-only and positive controls like doxorubicin) .
Q. How should researchers design experiments to evaluate synergistic effects with existing therapeutics?
- Methodological Answer : Employ combination index (CI) methods (e.g., Chou-Talalay assay) to quantify synergy. Fixed-ratio designs (e.g., 1:1 molar ratios) test combinations across a concentration matrix. Validate synergism using mechanistic studies (e.g., Western blotting for apoptotic markers) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
